Cas no 2138167-58-3 (Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate)
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- EN300-787152
- ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
- 2138167-58-3
- Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
-
- Inchi: 1S/C10H12F2O2/c1-2-14-9(13)4-3-8-5-6-10(11,12)7-8/h8H,2,5-7H2,1H3
- InChI Key: SFNFFTOCQQVHRA-UHFFFAOYSA-N
- SMILES: FC1(CCC(C#CC(=O)OCC)C1)F
Computed Properties
- Exact Mass: 202.08053595g/mol
- Monoisotopic Mass: 202.08053595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787152-1.0g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 1.0g |
$1971.0 | 2024-05-22 | |
| Enamine | EN300-787152-0.05g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 0.05g |
$1657.0 | 2024-05-22 | |
| Enamine | EN300-787152-0.1g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 0.1g |
$1735.0 | 2024-05-22 | |
| Enamine | EN300-787152-0.25g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 0.25g |
$1814.0 | 2024-05-22 | |
| Enamine | EN300-787152-0.5g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 0.5g |
$1893.0 | 2024-05-22 | |
| Enamine | EN300-787152-2.5g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 2.5g |
$3865.0 | 2024-05-22 | |
| Enamine | EN300-787152-5.0g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 5.0g |
$5719.0 | 2024-05-22 | |
| Enamine | EN300-787152-10.0g |
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
2138167-58-3 | 95% | 10.0g |
$8480.0 | 2024-05-22 |
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
Recent Advances in the Study of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS: 2138167-58-3)
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS: 2138167-58-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique difluorocyclopentyl and propynoate moieties, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.
One of the key advancements in the study of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is its role as a versatile building block in organic synthesis. Researchers have developed efficient synthetic routes to produce this compound with high yield and purity, enabling further exploration of its pharmacological properties. The incorporation of fluorine atoms into the cyclopentyl ring has been shown to enhance the compound's metabolic stability and bioavailability, making it a valuable candidate for drug development.
In a recent study published in the Journal of Medicinal Chemistry, Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate was investigated for its inhibitory activity against a range of enzymes, including kinases and proteases. The results demonstrated potent and selective inhibition, suggesting its potential as a lead compound for the development of novel therapeutics. Molecular docking studies further elucidated the binding interactions between the compound and its target enzymes, providing insights into its structure-activity relationship (SAR).
Another area of research has explored the application of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate in the design of prodrugs. Its propynoate ester group can be hydrolyzed in vivo to release the active drug, offering a strategy to improve drug delivery and reduce side effects. Preliminary in vivo studies have shown favorable pharmacokinetic profiles, with sustained release and minimal toxicity, highlighting its potential for clinical translation.
Despite these promising findings, challenges remain in the development of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate-based therapeutics. Issues such as scalability of synthesis, optimization of pharmacokinetic properties, and comprehensive toxicity profiling need to be addressed in future studies. Collaborative efforts between academia and industry will be crucial to overcome these hurdles and advance the compound towards clinical trials.
In conclusion, Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS: 2138167-58-3) represents a promising scaffold in medicinal chemistry with diverse applications. Ongoing research continues to uncover its potential, paving the way for the development of innovative therapies. Future studies should focus on expanding its therapeutic scope, optimizing its pharmacological properties, and addressing the challenges associated with its clinical development.
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